

Physical and chemical properties of Benzo[d]dioxol-4-ylmethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzo[d][1,3]dioxol-4-ylmethanol

Cat. No.: B1333388

[Get Quote](#)

An In-depth Technical Guide to Benzo[d]dioxol-4-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Benzo[d]dioxol-4-ylmethanol, a heterocyclic compound of interest in various scientific domains. This document outlines its fundamental characteristics, supported by available data, and presents a foundational understanding for its application in research and development.

Core Physical and Chemical Properties

Benzo[d]dioxol-4-ylmethanol, with the empirical formula $C_8H_8O_3$, is a solid at room temperature. Its core physical and chemical properties are summarized below, providing a baseline for its handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₈ H ₈ O ₃	
Molecular Weight	152.15 g/mol	
Melting Point	39 °C	[1]
Boiling Point	124-125 °C at 0.5 mmHg	[2]
Physical State	Solid	[2]
Appearance	White solid	[2]
InChI Key	XVCMMMPXFVAHHQN- UHFFFAOYSA-N	

Solubility and Handling

Information regarding the solubility of Benzo[d]dioxol-4-ylmethanol in various organic solvents is not extensively detailed in publicly available literature. General chemical principles suggest it would exhibit solubility in polar organic solvents such as alcohols (methanol, ethanol), chlorinated solvents (chloroform, dichloromethane), and ethers (diethyl ether, tetrahydrofuran), as well as ethyl acetate. Experimental determination of solubility in specific solvents is recommended for precise applications.

For handling, it is advised to use adequate ventilation to minimize airborne concentrations. Standard personal protective equipment, including gloves and safety glasses, should be worn to prevent skin and eye contact.[\[2\]](#) The compound should be stored in a cool, dry place in a tightly sealed container.[\[2\]](#)

Reactivity and Stability

Benzo[d]dioxol-4-ylmethanol is incompatible with oxidizing agents and acid chlorides.[\[2\]](#) Hazardous decomposition products include carbon monoxide and carbon dioxide.[\[2\]](#) Information on its long-term chemical stability is not readily available, and it is recommended to store it under inert atmosphere.

Spectroscopic Data

Detailed experimental spectra for Benzo[d]dioxol-4-ylmethanol are not widely published. The following represents a logical interpretation based on the analysis of closely related structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The expected proton NMR spectrum of Benzo[d]dioxol-4-ylmethanol in a solvent like CDCl₃ would feature distinct signals corresponding to the aromatic protons, the methylene protons of the dioxole ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The aromatic protons would likely appear as a multiplet in the range of 6.7-7.0 ppm. The characteristic singlet for the O-CH₂-O group of the benzodioxole ring is expected around 5.9-6.0 ppm. The -CH₂OH protons would likely present as a singlet or a doublet (if coupled to the hydroxyl proton) around 4.5-4.8 ppm, and the hydroxyl proton signal would be a broad singlet, the chemical shift of which is concentration and solvent dependent.

¹³C NMR (Carbon NMR): The carbon NMR spectrum would show distinct signals for the eight carbon atoms. The aromatic carbons would resonate in the downfield region (typically 100-150 ppm). The carbon of the O-CH₂-O group is expected around 101 ppm. The carbon of the -CH₂OH group would likely appear in the range of 60-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of Benzo[d]dioxol-4-ylmethanol is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching of the alcohol group. C-H stretching vibrations of the aromatic ring and the methylene groups would be observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would appear in the 1400-1600 cm⁻¹ region. Characteristic C-O stretching bands for the alcohol and the ether linkages of the dioxole ring would be present in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 152. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 amu) or cleavage of the dioxole ring.

Synthesis and Purification

Synthesis

A plausible and common method for the synthesis of Benzo[d]dioxol-4-ylmethanol is the reduction of the corresponding aldehyde, 1,3-benzodioxole-4-carbaldehyde.

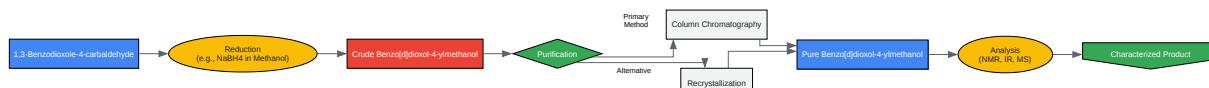
Materials:

- 1,3-Benzodioxole-4-carbaldehyde
- Sodium borohydride (NaBH_4)
- Methanol or Ethanol
- Dichloromethane or Ethyl acetate
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate or sodium sulfate
- Deionized water

Procedure:

- Dissolve 1,3-benzodioxole-4-carbaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add sodium borohydride in small portions to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Remove the alcohol solvent under reduced pressure.

- Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
- Combine the organic extracts and wash with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Benzo[d]dioxol-4-ylmethanol.


Purification

The crude product can be purified by either recrystallization or column chromatography.

- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
- Pack a chromatography column with the slurry.
- Dissolve the crude Benzo[d]dioxol-4-ylmethanol in a minimum amount of dichloromethane or the eluent.
- Load the sample onto the top of the silica gel column.
- Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing the polarity).
- Collect fractions and monitor them by TLC.
- Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain purified Benzo[d]dioxol-4-ylmethanol.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of Benzo[d]dioxol-4-ylmethanol.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of Benzo[d]dioxol-4-ylmethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Benzo[d][1,3]dioxol-4-yl(phenyl)methanol | C14H12O3 | CID 101085622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Benzo[d]dioxol-4-ylmethanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1333388#physical-and-chemical-properties-of-benzo-d-dioxol-4-ylmethanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com